molecular formula C20H19Cl2N3O4S B5181858 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5181858
M. Wt: 468.4 g/mol
InChI Key: MXUHKZNCGQUKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CP-526,555, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinedione derivatives and has been found to have interesting properties that make it a valuable tool for researchers.

Mechanism of Action

1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activity of the receptor. This mechanism of action has been well-studied and has been found to be highly selective for the NMDA receptor.
Biochemical and Physiological Effects:
1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects in animal models. It has been shown to decrease the activity of the NMDA receptor, which can lead to decreased synaptic plasticity and impaired learning and memory processes. 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been found to have neuroprotective effects in animal models of neurological disorders, such as stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages as a tool for scientific research. It is highly selective for the NMDA receptor and has been well-studied for its mechanism of action. It has also been found to have neuroprotective effects, which make it a valuable tool for studying neurological disorders. However, there are also limitations to its use in lab experiments. 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione. Another area of interest is the study of the neuroprotective effects of 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione in more complex animal models of neurological disorders. Additionally, the role of the NMDA receptor in other neurological processes, such as pain and addiction, could be further studied using 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione as a tool.

Synthesis Methods

The synthesis of 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 3,5-dichlorobenzoyl chloride with 4-(phenylsulfonyl)piperazine in the presence of a base. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. 1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O4S/c21-14-10-15(22)12-16(11-14)25-19(26)13-18(20(25)27)23-6-8-24(9-7-23)30(28,29)17-4-2-1-3-5-17/h1-5,10-12,18H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUHKZNCGQUKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione

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